molecular formula C18H23NO3 B5374306 3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B5374306
M. Wt: 301.4 g/mol
InChI Key: SXLCHJRPJHBTEJ-UHFFFAOYSA-N
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Description

3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid, also known as PHCCC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PHCCC is a positive allosteric modulator of mGluR4, a type of metabotropic glutamate receptor found in the central nervous system.

Mechanism of Action

3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid acts as a positive allosteric modulator of mGluR4, which is a type of metabotropic glutamate receptor found in the central nervous system. This receptor is involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. By binding to a site on the receptor that is distinct from the glutamate binding site, 3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid enhances the activity of mGluR4, leading to increased release of the neurotransmitter GABA and decreased release of glutamate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid are mediated by its modulation of mGluR4 activity. In animal models, 3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid has been shown to increase GABAergic transmission and decrease glutamatergic transmission, leading to anxiolytic and antidepressant effects. 3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid has also been shown to protect against excitotoxicity, a process that can lead to neuronal cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid in lab experiments is its specificity for mGluR4. This allows researchers to study the effects of modulating this receptor without affecting other receptors or neurotransmitter systems. However, one limitation of using 3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.

Future Directions

There are several future directions for research on 3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders. Further studies are needed to determine the efficacy and safety of 3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid in clinical trials. Another area of research is the development of more potent and selective positive allosteric modulators of mGluR4, which could lead to new treatments for a variety of disorders. Finally, the mechanisms underlying the neuroprotective effects of 3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid against excitotoxicity are not fully understood and warrant further investigation.

Synthesis Methods

The synthesis of 3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves several steps, starting with the reaction of 3-phenylpropylamine with methyl acrylate to form the corresponding amide. This amide is then reduced to the corresponding amine, which is cyclized to form the bicyclic compound. The final step involves the introduction of the carboxylic acid group.

Scientific Research Applications

3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. 3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid has also been shown to have neuroprotective effects against excitotoxicity, a process that can lead to neuronal cell death.

properties

IUPAC Name

3-(3-phenylpropylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c20-17(19-10-4-7-12-5-2-1-3-6-12)15-13-8-9-14(11-13)16(15)18(21)22/h1-3,5-6,13-16H,4,7-11H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLCHJRPJHBTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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